2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
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Overview
Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide” is a complex organic molecule that contains several functional groups, including a benzodioxole, a pyrazole, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The benzodioxole and pyrazole rings are aromatic, contributing to the compound’s stability. The piperidine ring is a common motif in many pharmaceuticals and could influence the compound’s biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, influencing its solubility and permeability .Scientific Research Applications
Antitumor Activity
Research has shown that compounds with similar structures have been synthesized and evaluated for their antitumor activities. For instance, certain derivatives have shown promising inhibitory effects on different cell lines, highlighting the potential of these compounds in cancer research and therapy. The study by Albratty, El-Sharkawy, and Alam (2017) on the synthesis and antitumor activity of novel derivatives emphasizes the importance of these compounds in developing new therapeutic agents against cancer (Albratty, El-Sharkawy, & Alam, 2017).
Antimicrobial and Antifungal Applications
Compounds structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide have been explored for their antimicrobial and antifungal potentials. Mokhtari and Pourabdollah (2013) investigated certain derivatives for their activity against pathogenic bacteria and Candida species, highlighting their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Antioxidant Properties
The synthesis and evaluation of new compounds with antioxidant capabilities are crucial in the pharmaceutical and health sectors. A study by Hamama, Gouda, Badr, and Zoorob (2013) on certain N-substituted-2-amino-1,3,4-thiadiazoles revealed compounds with significant antioxidant activities, suggesting a similar potential in related compounds (Hamama, Gouda, Badr, & Zoorob, 2013).
Insecticidal Applications
Research into compounds with insecticidal properties is vital for agricultural and pest control applications. Fadda, Salam, Tawfik, Anwar, and Etman (2017) synthesized and assessed the insecticidal activity of certain derivatives against the cotton leafworm, indicating the potential of similar compounds in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-8-17(21-20-12)22-6-4-14(5-7-22)19-18(23)10-13-2-3-15-16(9-13)25-11-24-15/h2-3,8-9,14H,4-7,10-11H2,1H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBVIWAVMSPYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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